molecular formula C12H14N2O B2528116 N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide CAS No. 2190141-67-2

N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide

Cat. No.: B2528116
CAS No.: 2190141-67-2
M. Wt: 202.257
InChI Key: AJMIAKOQTUCPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide is a heterocyclic compound that features a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds in the presence of a base such as triethylamine, leading to the formation of the desired cyclopenta[b]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted cyclopenta[b]pyridine derivatives.

Scientific Research Applications

N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions and organic molecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other cyclopenta[b]pyridine derivatives.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11(15)14-8-10-6-5-9-4-3-7-13-12(9)10/h2-4,7,10H,1,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIAKOQTUCPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.